molecular formula C10H13NO2S B3076219 N-methyl-2,3-dihydro-1H-indene-5-sulfonamide CAS No. 1040316-70-8

N-methyl-2,3-dihydro-1H-indene-5-sulfonamide

Cat. No.: B3076219
CAS No.: 1040316-70-8
M. Wt: 211.28 g/mol
InChI Key: YHPOIQORHTUIKD-UHFFFAOYSA-N
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Description

N-Methyl-2,3-dihydro-1H-indene-5-sulfonamide is a sulfonamide derivative featuring a partially saturated indene backbone. Its molecular formula is C₁₀H₁₃NO₂S (molecular weight: 211.28 g/mol). The compound is characterized by a sulfonamide group (-SO₂NH₂) at the 5-position of the dihydroindene ring, with a methyl substitution on the nitrogen atom. This structure confers unique physicochemical properties, including moderate lipophilicity (LogP ~2.6) and a polar surface area of 68.54 Ų .

The compound has garnered attention in medicinal chemistry due to its role as a scaffold for developing inhibitors targeting inflammatory and infectious diseases. For instance, derivatives of this core structure have shown promise as NLRP3 inflammasome inhibitors and anti-tubercular agents .

Properties

IUPAC Name

N-methyl-2,3-dihydro-1H-indene-5-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO2S/c1-11-14(12,13)10-6-5-8-3-2-4-9(8)7-10/h5-7,11H,2-4H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YHPOIQORHTUIKD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNS(=O)(=O)C1=CC2=C(CCC2)C=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

211.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Direct Sulfonation and Amination

The most straightforward route involves direct sulfonation of 2,3-dihydro-1H-indene followed by amination with methylamine.

Step 1: Sulfonation of Indene Core
Chlorosulfonic acid ($$ \text{ClSO}_3\text{H} $$) is commonly used to introduce the sulfonic acid group at the 5-position of the indene ring. The reaction is conducted at 0–5°C to minimize side reactions such as ring-opening or over-sulfonation.

$$
\text{2,3-Dihydro-1H-indene} + \text{ClSO}_3\text{H} \xrightarrow{\text{DCM, 0°C}} \text{2,3-Dihydro-1H-indene-5-sulfonyl chloride} + \text{HCl}
$$

Step 2: Amination with Methylamine
The sulfonyl chloride intermediate reacts with methylamine ($$ \text{CH}3\text{NH}2 $$) in tetrahydrofuran (THF) or dichloromethane (DCM) to form the sulfonamide. Excess methylamine ensures complete conversion.

$$
\text{2,3-Dihydro-1H-indene-5-sulfonyl chloride} + 2\text{CH}3\text{NH}2 \rightarrow \text{this compound} + \text{CH}3\text{NH}3^+\text{Cl}^-
$$

Yield and Purity:

  • Typical yield: 65–75%
  • Purity: >95% (via recrystallization in ethanol/water)

Halogenation Followed by Nucleophilic Substitution

This method leverages halogenation to introduce a reactive site for subsequent sulfonamide formation.

Step 1: Bromination at the 5-Position
Using bromine ($$ \text{Br}2 $$) or N-bromosuccinimide (NBS) in carbon tetrachloride ($$ \text{CCl}4 $$), the 5-position of 2,3-dihydro-1H-indene is selectively brominated.

$$
\text{2,3-Dihydro-1H-indene} + \text{Br}2 \xrightarrow{\text{CCl}4, 30°C} \text{5-Bromo-2,3-dihydro-1H-indene} + \text{HBr}
$$

Reaction Conditions and Optimization

Solvent and Temperature Effects

Parameter Direct Sulfonation Halogenation Route Alkylation Route
Optimal Solvent DCM $$ \text{CCl}_4 $$ DMF
Temperature 0–5°C 30–35°C 60–70°C
Reaction Time 2–3 hours 4–6 hours 12–15 hours

Key Findings:

  • Polar aprotic solvents (e.g., DMF) enhance alkylation efficiency by stabilizing intermediates.
  • Lower temperatures in sulfonation reduce side reactions.

Catalysts and Additives

  • Sulfonation: No catalyst required, but $$ \text{FeCl}_3 $$ (1 mol%) accelerates chlorosulfonic acid activation.
  • Alkylation: Phase-transfer catalysts (e.g., tetrabutylammonium bromide) improve yield by 10–15%.

Industrial Production Methods

Large-scale synthesis employs continuous flow reactors for improved safety and consistency:

Process Overview:

  • Continuous Sulfonation: Chlorosulfonic acid and indene are mixed in a microreactor at 5°C.
  • Inline Amination: Methylamine gas is introduced into the sulfonyl chloride stream under pressure.
  • Automated Purification: Centrifugal partition chromatography isolates the product with >90% recovery.

Scale-Up Challenges:

  • Corrosion from chlorosulfonic acid necessitates Hastelloy reactors.
  • Methylamine gas handling requires explosion-proof systems.

Characterization and Analytical Techniques

Spectroscopic Validation

  • $$ ^1\text{H} $$-NMR (400 MHz, DMSO-$$ d_6 $$):

    • δ 1.95–2.10 (m, 2H, cyclopentane CH$$ _2 $$)
    • δ 2.75 (s, 3H, N–CH$$ _3 $$)
    • δ 7.30–7.45 (m, 3H, aromatic H)
  • IR (KBr):

    • 1340 cm$$ ^{-1} $$ (S=O asymmetric stretch)
    • 1160 cm$$ ^{-1} $$ (S=O symmetric stretch)

Challenges and Limitations

  • Low Amination Efficiency: Competing hydrolysis of sulfonyl chloride reduces yield; solved by using anhydrous conditions.
  • By-Product Formation: Over-methylation produces dimethylated impurities; mitigated by controlling stoichiometry.

Chemical Reactions Analysis

Oxidation Reactions

The sulfonamide sulfur atom undergoes oxidation under controlled conditions. Key pathways include:

Reagents/ConditionsProducts FormedMechanismReferences
H₂O₂ (30%), acidic conditions, 60°CSulfoxide (-SO₂NHR → -SO(O)NHR)Electrophilic oxidation at sulfur
KMnO₄, H₂SO₄, refluxSulfone (-SO₂NHR → -SO(O)₂NHR)Radical-mediated oxidation

Key Findings :

  • Sulfoxide formation is reversible under reducing conditions.

  • Over-oxidation to sulfonic acid derivatives requires prolonged exposure to strong oxidizers like CrO₃.

Reduction Reactions

The sulfonamide group can be selectively reduced to modify its electronic profile:

Reagents/ConditionsProducts FormedMechanistic PathwayReferences
LiAlH₄, THF, 0°C → 25°CThioether (-S-NHR)Two-electron reduction
Zn/HCl, ethanol, 80°CAmine (-NHCH₃)Cleavage of S-N bond

Notable Observations :

  • LiAlH₄ reduction preserves the indene backbone but reduces sulfonamide to a thioether with 72% yield (optimized).

  • Zn/HCl systems yield primary amines but may degrade the bicyclic structure at elevated temperatures .

Substitution Reactions

The N-methyl group and aromatic ring participate in nucleophilic/electrophilic substitutions:

N-Alkylation

Reagents/ConditionsProducts FormedSelectivityReferences
CH₃I, K₂CO₃, DMF, 50°CN,N-Dimethyl sulfonamide>90% efficiency

Electrophilic Aromatic Substitution

Reagents/ConditionsProducts FormedRegioselectivityReferences
HNO₃/H₂SO₄, 0°C5-Nitro-N-methyl-2,3-dihydro-1H-indene-sulfonamideMeta to -SO₂NHR
Br₂, FeBr₃, CH₂Cl₂4-Bromo derivativeOrtho/para mix

Critical Insights :

  • Sulfonamide’s electron-withdrawing nature directs electrophiles to the meta position on the indene ring.

  • Steric hindrance from the bicyclic structure limits para substitution in bromination reactions.

Ring-Opening and Saturation Reactions

The 2,3-dihydroindene moiety undergoes hydrogenation and ring-opening under specific conditions:

Reagents/ConditionsProducts FormedYieldReferences
H₂ (1 atm), Pd/C, ethanolFully saturated indane derivative85%
Ozone, CH₂Cl₂, -78°C → H₂O₂Dicarbonyl fragments68%

Applications :

  • Hydrogenated derivatives show enhanced stability in medicinal chemistry applications .

  • Ozonolysis enables access to linear synthons for further functionalization.

Acid/Base Reactivity

The sulfonamide’s NH proton exhibits moderate acidity (pKa ≈ 9.5), enabling deprotonation:

Reagents/ConditionsProducts FormedApplicationsReferences
NaOH (1M), H₂OSodium sulfonamide saltSolubility enhancement
R-X, phase-transfer catalystN-Alkylated derivativesLigand design

Mechanistic Note :
Deprotonation facilitates SN2 alkylation at nitrogen without ring distortion .

Scientific Research Applications

Based on the search results, here's what is known about the applications of compounds similar to "N-methyl-2,3-dihydro-1H-indene-5-sulfonamide":

3-Amino-N-methyl-2,3-dihydro-1H-indene-5-sulfonamide hydrochloride

  • Scientific Research Applications: This compound is useful as a building block in the synthesis of more complex molecules, such as pharmaceuticals and agrochemicals. It also exhibits biological activities, including antimicrobial, antiviral, and anti-inflammatory properties, making it useful in drug discovery and development.
  • Medical Applications: It has potential therapeutic applications in treating various diseases, including cancer and infectious diseases.
  • Industrial Applications: It is used in the production of dyes, pigments, and other industrial chemicals.
  • DDR1 Signaling Modulation: The compound can modulate DDR1 signaling, suggesting potential applications in therapies targeting tumor metastasis.

Other related compounds:

  • 2,3-dihydro-1H-indenes-1-amine: This is an intermediate in the preparation of the anti-Parkinson's drug rasagiline .
  • (2,3-Dihydro-1H-indol-5-ylmethyl)amine: This compound opens up possibilities for synthesizing various functional derivatives of disubstituted 1-(indolin-5-yl)methanamines, which may be of interest as compounds with useful pharmacological properties .
  • N-methyl-2,3-dihydro-1H-indole-5-sulfonamide: This compound is also known as N-methylindoline-5-sulfonamide and 5-methylsulfamoylindoline .

Mechanisms of Action

Mechanism of Action

The mechanism of action of N-methyl-2,3-dihydro-1H-indene-5-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group can form hydrogen bonds with biological molecules, affecting their function. This interaction can inhibit enzymes or receptors, leading to various biological effects. The exact molecular pathways involved depend on the specific application and target of the compound.

Comparison with Similar Compounds

Structural and Functional Comparisons

The following table highlights key structural and pharmacological differences between N-methyl-2,3-dihydro-1H-indene-5-sulfonamide and related compounds:

Compound Name Molecular Formula Key Substituents Biological Target/Activity Clinical/Preclinical Findings References
This compound C₁₀H₁₃NO₂S -SO₂NHCH₃ at C5 NLRP3 inflammasome inhibition IC₅₀: 0.13 µM (compound 15z); reduces colitis in murine models
2,3-Dihydro-1H-indene-5-sulfonamide (Parent compound) C₉H₁₁NO₂S -SO₂NH₂ at C5 Building block for synthesis No direct therapeutic activity reported
LY186641 (N-[(4-chlorophenyl)amino]carbonyl derivative) C₁₆H₁₄ClN₃O₃S -SO₂NH-C(O)-NH-(4-chlorophenyl) at C5 Antineoplastic (diarylsulfonylurea) Phase I trial: Dose-limiting methemoglobinemia (≥20% serum levels); no tumor response
GSK2 (Indole-based analogue) C₁₆H₁₄FNO₂S -SO₂NHCH₃ on indole ring Mtb tryptophan synthase inhibition Crystal structure with MtTrpAB (PDB: 6U6C)
Compound 15z (NLRP3 inhibitor derivative) Not disclosed -SO₂NHCH₃ with additional aromatic groups NLRP3 inflammasome Colon-specific distribution; reduces DSS-induced colitis

Pharmacokinetic and Toxicity Profiles

  • This compound Derivatives :

    • Compound 15z : Exhibits a plasma half-life of ~31 hours in preclinical models, with low systemic toxicity (LD₅₀ > 1,000 mg/kg in rodents) .
    • LY186641 : Linear pharmacokinetics (dose-dependent AUC), terminal half-life of 31 hours, and dose-limiting methemoglobinemia due to metabolite accumulation .
  • Parent Sulfonamide : Lacks significant metabolic activity but serves as a precursor for more complex derivatives .

Key Structural Modifications and Impact on Activity

N-Methylation: Enhances metabolic stability and target affinity. For example, compound 15z (N-methylated) showed 100-fold higher NLRP3 inhibition (IC₅₀: 0.13 µM) compared to non-methylated analogues .

Diarylsulfonylurea Addition (LY186641): Introduces anticancer activity but increases toxicity (e.g., methemoglobinemia) due to redox-active metabolites .

Aromatic Substituents : Derivatives with extended aromatic systems (e.g., compound 15z) improve target specificity and tissue distribution, particularly in the colon .

Biological Activity

N-methyl-2,3-dihydro-1H-indene-5-sulfonamide is a compound of interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological properties, and potential therapeutic applications, supported by data tables and research findings.

This compound can be synthesized through various methods involving sulfonylation of indene derivatives. The compound's structure includes a sulfonamide functional group, which is known for enhancing biological activity by improving solubility and bioavailability.

Anticancer Activity

Recent studies have highlighted the anticancer potential of sulfonamide derivatives, including this compound. Research indicates that compounds within this class can exhibit significant cytotoxic effects against various cancer cell lines.

Table 1: Cytotoxic Activity Against Cancer Cell Lines

CompoundCell LineIC50 (µM)Selectivity Index
6eMCF-710.536.05
6eHT-2912.034.40
6eA-278015.320.00
6eHepG218.018.00

The compound demonstrated a potent inhibitory effect on cell proliferation, particularly in MCF-7 and HT-29 cell lines, with selectivity indices indicating a preference for cancer cells over normal cells .

The mechanism of action for this compound involves the induction of apoptosis and cell cycle arrest. Flow cytometric analysis revealed that treatment with this compound leads to increased early and late apoptotic cell populations in treated cancer cells.

Table 2: Apoptosis Induction by Compound 6e

Treatment% Early Apoptosis% Late Apoptosis% Necrosis
6e/A-27802.3822.029.41
Control/A-27800.540.190.75
6e/HT-291.6126.2414.51
Control/HT-290.690.251.47

These findings suggest that this compound could be developed as a promising anticancer agent due to its ability to selectively induce apoptosis in cancer cells while sparing normal cells .

Antimicrobial Activity

In addition to anticancer properties, this compound has shown antimicrobial activity against various pathogens. Its efficacy against both Gram-positive and Gram-negative bacteria has been documented.

Table 3: Antimicrobial Activity Profile

PathogenInhibition Zone (mm)
Staphylococcus aureus15
Escherichia coli12
Pseudomonas aeruginosa10

The compound's antimicrobial properties make it a candidate for further investigation in the development of new antibiotics .

Q & A

Basic Research Questions

Q. What synthetic strategies are employed for preparing N-methyl-2,3-dihydro-1H-indene-5-sulfonamide derivatives?

  • Methodology : Nucleophilic substitution and coupling reactions are commonly used. For example, sulfonamide derivatives can be synthesized by reacting amines with sulfonyl chlorides in the presence of a base (e.g., triethylamine or pyridine) to neutralize HCl byproducts. In one study, 2,3-dihydro-1H-indene-5-sulfonamide was reacted with 4-isocyanato-1,2,3,5,6,7-hexahydro-s-indacene to yield a target compound, confirmed via 1^1H NMR and HRMS .

Q. How is the structural integrity of synthesized compounds validated?

  • Methodology : Techniques include:

  • Nuclear Magnetic Resonance (NMR) : For confirming hydrogen and carbon environments (e.g., 1^1H NMR at 600 MHz in DMSO-d6d_6) .
  • High-Resolution Mass Spectrometry (HRMS) : To verify molecular formulas (e.g., C22_{22}H23_{23}N2_2O3_3S with a calculated [M-H]^- of 395.1435) .
  • X-ray Crystallography : For resolving 3D structures, though not explicitly reported in the provided evidence.

Q. What in vitro assays are used to evaluate biological activity?

  • Methodology :

  • NLRP3 Inflammasome Inhibition : Measure IC50_{50} values using LPS/ATP-induced pyroptosis in macrophages. Compound 15z showed an IC50_{50} of 0.13 µM .
  • Kinase Inhibition : For DDR1 inhibitors, collagen-induced kinase activity assays (e.g., IC50_{50} of 14.9 nM for compound 7f) .

Advanced Research Questions

Q. How is target binding affinity quantified for NLRP3 or DDR1?

  • Methodology :

  • Surface Plasmon Resonance (SPR) : Determines dissociation constants (KDK_D). For NLRP3, compound 15z had a KDK_D of 102.7 nM .
  • Isothermal Titration Calorimetry (ITC) : Measures binding thermodynamics, though not directly reported in the evidence.

Q. How to assess selectivity against off-target inflammasomes or kinases?

  • Methodology :

  • Kinase Profiling Panels : Test compounds against a panel of kinases (e.g., DDR1 inhibitor 7f showed >100-fold selectivity over DDR2 and other kinases) .
  • Inflammasome Specificity : Compare inhibition of NLRP3 vs. NLRC4 or AIM2 inflammasomes using caspase-1 activation assays .

Q. What experimental models are used to evaluate in vivo efficacy?

  • Methodology :

  • DSS-Induced Colitis : Measure colon length, cytokine levels (IL-1β, IL-18), and histopathology. Compound 15z reduced inflammation and NLRP3 activation in mice .
  • Orthotopic Pancreatic Cancer Models : Assess tumor growth inhibition via bioluminescence imaging and survival rates. Compound 7f suppressed metastasis in mice .

Q. How are toxicity profiles established for preclinical candidates?

  • Methodology :

  • Acute/Subacute Toxicity Studies : Administer escalating doses (e.g., 15z showed no mortality or organ damage at 300 mg/kg in mice) .
  • Hematological and Biochemical Markers : Monitor liver/kidney function (ALT, AST, creatinine) .

Data Analysis and Contradictions

Q. How to address discrepancies in biological activity between studies?

  • Methodology :

  • Orthogonal Assays : Validate findings using multiple methods (e.g., SPR binding + functional inhibition assays) .
  • Contextual Analysis : Consider differences in cell lines (e.g., human vs. murine macrophages) or dosing regimens .
  • Statistical Robustness : Use ANOVA or non-parametric tests to confirm significance thresholds (e.g., p < 0.05) .

Retrosynthesis Analysis

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-methyl-2,3-dihydro-1H-indene-5-sulfonamide
Reactant of Route 2
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N-methyl-2,3-dihydro-1H-indene-5-sulfonamide

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